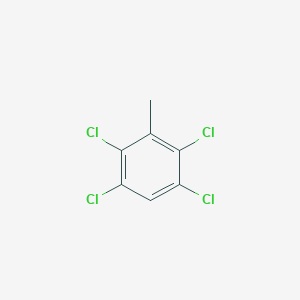

2,3,5,6-Tetrachlorotoluene

Description

BenchChem offers high-quality 2,3,5,6-Tetrachlorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrachlorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXPZFFPPKVNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870830 | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-31-1, 29733-70-8 | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and properties of 2,3,5,6-Tetrachlorotoluene"

An In-depth Technical Guide to the Synthesis and Properties of 2,3,5,6-Tetrachlorotoluene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-tetrachlorotoluene, a significant organochlorine compound. The document delineates the synthetic pathways, physicochemical properties, and primary applications of this compound, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development. The synthesis section critically examines the challenges of direct chlorination and details a more effective multi-step synthetic route. The properties section compiles essential data into a clear, tabular format. Finally, the applications section highlights its crucial role as a reference standard and as a precursor in the synthesis of other chemicals. This guide is intended to be a valuable resource, grounded in established scientific literature, to support ongoing research and development.

Introduction

2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound with the molecular formula C₇H₄Cl₄.[1] It is structurally derived from toluene, with four chlorine atoms substituting hydrogen atoms at the 2, 3, 5, and 6 positions of the benzene ring.[1] This specific substitution pattern confers distinct chemical and physical properties that are of interest in various scientific and industrial domains.

The primary significance of 2,3,5,6-tetrachlorotoluene lies in its application as a reference standard in analytical chemistry, particularly for the quantification of other organochlorine compounds in environmental samples.[1] Its high purity and well-defined structure make it an ideal benchmark for chromatographic and spectrometric techniques.[1] Furthermore, it serves as a key starting material in the synthesis of other compounds, notably the potent hormonal herbicide 2,3,5,6-tetrachlorophenylacetic acid.[2]

This guide provides an in-depth exploration of the synthesis and properties of 2,3,5,6-tetrachlorotoluene, offering a technical resource for researchers and professionals.

Synthesis of 2,3,5,6-Tetrachlorotoluene

The synthesis of 2,3,5,6-tetrachlorotoluene presents a notable challenge in regioselectivity. Direct chlorination of toluene is not a viable method for obtaining the 2,3,5,6-isomer due to the directing effects of the methyl group, which favor substitution at the ortho and para positions.[1] Consequently, indirect synthetic routes are necessary to achieve the desired substitution pattern.

Synthesis via Chlorination of p-Toluenesulfonyl Chloride

A well-established method for the synthesis of 2,3,5,6-tetrachlorotoluene involves the chlorination of p-toluenesulfonyl chloride, followed by hydrolysis of the sulfonyl chloride group.[2] This multi-step approach allows for controlled chlorination of the aromatic ring.

Experimental Protocol:

-

Chlorination of p-Toluenesulfonyl Chloride:

-

p-Toluenesulfonyl chloride is subjected to chlorination, a process that can introduce up to three chlorine atoms onto the aromatic ring with relative ease.[2]

-

Further chlorination to achieve the tetrachloro-substituted product is more challenging due to the increased viscosity of the reaction mixture.[2]

-

Elevating the reaction temperature to facilitate further chlorination can lead to undesirable side reactions, including the liberation of the methyl and sulfonyl chloride groups, resulting in the formation of highly chlorinated by-products such as pentachlorotoluene and hexachlorobenzene.[2]

-

-

Hydrolysis and Purification:

-

Following the chlorination step, the resulting mixture of chlorinated p-toluenesulfonyl chlorides is hydrolyzed.

-

The by-products can be separated from the desired product mixture through steam distillation at a controlled temperature.[2] This allows for the removal of more volatile compounds like 2,3,6-trichlorotoluene and less volatile impurities.[2]

-

Causality Behind Experimental Choices:

The choice of p-toluenesulfonyl chloride as the starting material is strategic. The electron-withdrawing nature of the sulfonyl chloride group deactivates the aromatic ring, making electrophilic aromatic substitution more controlled, albeit more difficult in the later stages. The multi-step process with a final hydrolysis step is a classic example of using a directing group to achieve a specific substitution pattern that is not accessible through direct functionalization of the parent molecule.

Synthesis via Further Chlorination of Trichlorotoluene

An alternative synthetic route involves the further chlorination of a suitable trichlorotoluene isomer. Specifically, the chlorination of 2,3,6-trichlorotoluene can yield 2,3,5,6-tetrachlorotoluene.[3]

Experimental Protocol:

-

Preparation of 2,3,6-Trichlorotoluene:

-

Chlorination of 2,3,6-Trichlorotoluene:

-

The mixture of trichlorotoluenes is then subjected to further chlorination.

-

This step yields a mixture of tetrachlorotoluenes, with the 2,3,5,6-isomer being a major component.[3]

-

Causality Behind Experimental Choices:

This method leverages the specific catalytic activity of certain metallic chlorides to influence the isomeric distribution of the chlorination products. The initial formation of a high proportion of the 2,3,6-trichlorotoluene isomer is key to maximizing the yield of the desired 2,3,5,6-tetrachlorotoluene in the subsequent chlorination step.

Synthesis Pathway Diagram

Caption: Synthetic routes to 2,3,5,6-Tetrachlorotoluene.

Physicochemical and Spectroscopic Properties

The properties of 2,3,5,6-tetrachlorotoluene are summarized in the tables below. These data are essential for its handling, characterization, and application in various experimental settings.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₄ | [1] |

| Molecular Weight | 229.92 g/mol | [4] |

| CAS Number | 1006-31-1 | [5] |

| Melting Point | 93.5 °C | [6] |

| Boiling Point | 273 °C at 760 mmHg | [6] |

| Density | 1.497 g/cm³ | [6] |

| Vapor Pressure | 0.00984 mmHg at 25 °C | [6] |

| LogP | 4.60860 | [6] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and heated methanol | [6] |

Spectroscopic and Computed Data

| Identifier | Value | Source(s) |

| IUPAC Name | 1,2,4,5-tetrachloro-3-methylbenzene | [5] |

| InChI | InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | [5] |

| InChIKey | ZXPZFFPPKVNEA-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [5] |

| Canonical SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [6] |

Chemical Reactivity

The chemical reactivity of 2,3,5,6-tetrachlorotoluene is primarily dictated by the presence of the four electron-withdrawing chlorine atoms on the aromatic ring and the methyl group.

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the electron-deficient aromatic ring can be susceptible to substitution by strong nucleophiles under appropriate reaction conditions.[1]

-

Further Electrophilic Aromatic Substitution: The aromatic ring is significantly deactivated by the four chlorine atoms, making further electrophilic substitution challenging. However, under forcing conditions, additional substitutions could potentially occur.[1]

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents, providing a route to various derivatives.

-

Hydrolysis: Under certain conditions, the compound may undergo hydrolysis to form corresponding chlorophenols.[1]

Applications

2,3,5,6-Tetrachlorotoluene has several key applications in scientific research and chemical synthesis.

-

Analytical Reference Standard: Its primary use is as a reference standard for the identification and quantification of other compounds, particularly in environmental analysis.[1] It is employed in techniques such as gas chromatography (GC) and mass spectrometry (MS).[1]

-

Environmental Research: It serves as a model compound in environmental studies to investigate the behavior, fate, and transport of chlorinated organic compounds in soil and other environmental matrices.[1]

-

Precursor for Herbicides: Historically, it has been a key starting material for the synthesis of the potent hormonal herbicide 2,3,5,6-tetrachlorophenylacetic acid.[2]

-

Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

Experimental Workflow Diagram

Sources

- 1. Buy 2,3,5,6-Tetrachlorotoluene | 1006-31-1 [smolecule.com]

- 2. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]

- 3. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]

- 4. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 5. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

"2,3,5,6-Tetrachlorotoluene CAS number and structure"

An In-Depth Technical Guide to 2,3,5,6-Tetrachlorotoluene: Synthesis, Analysis, and Applications

Introduction

As the complexity of chemical research and environmental analysis grows, the demand for well-characterized, high-purity compounds becomes paramount. 2,3,5,6-Tetrachlorotoluene, a tetra-chlorinated derivative of toluene, serves as a critical reference material and specialized chemical intermediate.[1] While not a household name, its specific substitution pattern makes it invaluable for a range of technical applications, from the development of analytical methods for organochlorine compounds to its historical role as a precursor in the synthesis of potent herbicides.[2][3]

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its analytical validation, and the scientific basis for its applications. We will explore not just how to work with this compound, but why specific methodologies are chosen to ensure accuracy, reproducibility, and safety.

Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of all subsequent research. 2,3,5,6-Tetrachlorotoluene is unambiguously defined by its CAS (Chemical Abstracts Service) number and structural arrangement.

-

Synonyms : Toluene, 2,3,5,6-tetrachloro-; 1,2,4,5-Tetrachloro-3-methylbenzene[4]

The specific placement of the four chlorine atoms on the toluene backbone dictates its chemical behavior and physical properties.

Caption: Chemical structure of 2,3,5,6-Tetrachlorotoluene.

The compound's key physicochemical properties are summarized below. This data is critical for designing experiments, predicting environmental fate, and establishing analytical conditions.

| Property | Value | Source(s) |

| Molecular Weight | 229.92 g/mol | [1][7][8] |

| Exact Mass | 229.903761 Da | [1][5] |

| Melting Point | 93.5°C | [1] |

| Boiling Point | 273°C at 760 mmHg | [1] |

| Density | 1.497 g/cm³ | [1] |

| Vapor Pressure | 0.00984 mmHg at 25°C | [1] |

| LogP (Octanol-Water Partition) | 4.6086 | [1] |

| Flash Point | 122.7°C | [1] |

| Canonical SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [4][5] |

| InChIKey | ZOXPZFFPPKVNEA-UHFFFAOYSA-N | [5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of 2,3,5,6-tetrachlorotoluene is not straightforward. The directing effects of the methyl group on the toluene ring typically favor chlorination at the ortho and para positions. Consequently, direct chlorination of toluene fails to produce the 2,3,5,6-isomer in any significant yield.[2] This necessitates a more strategic, multi-step approach.

A validated pathway proceeds via the chlorination of p-toluenesulfonyl chloride, followed by a hydrolysis step to remove the sulfonyl group.[2] This route provides the necessary control to achieve the desired substitution pattern.

Caption: High-level workflow for the synthesis of 2,3,5,6-tetrachlorotoluene.

Detailed Synthesis Protocol

The following protocol is based on the methodology described by Nishiyama et al.[2]

Step 1: Chlorination of p-Toluenesulfonyl Chloride

-

Rationale : Using p-toluenesulfonyl chloride as the starting material alters the electronic properties and steric hindrance of the aromatic ring, allowing for a different chlorination pattern than with toluene. The sulfonyl chloride group is a temporary placeholder that directs chlorination before being removed.

-

Procedure :

-

Charge a suitable reaction vessel with p-toluenesulfonyl chloride.

-

Introduce a chlorinating agent (e.g., chlorine gas) in the presence of a catalyst.

-

Maintain the reaction temperature carefully. As chlorination proceeds, the viscosity of the mixture increases.[2] Raising the temperature excessively can lead to undesirable side reactions, such as the liberation of the methyl and sulfonyl chloride groups, resulting in the formation of highly chlorinated by-products like pentachlorotoluene and hexachlorobenzene.[2]

-

Monitor the reaction progress. The original study notes that polarography can serve as a simple and reliable method to detect the endpoint of the reaction.[2]

-

Step 2: Hydrolysis and Purification

-

Rationale : The sulfonyl chloride group must be removed to yield the target toluene derivative. Hydrolysis cleaves the C-S bond. Performing this with simultaneous steam distillation is an elegant and efficient method for both driving the reaction and separating volatile by-products.

-

Procedure :

-

Introduce the crude product mixture from Step 1 into a distillation apparatus.

-

Perform hydrolysis using steam.

-

Simultaneously, conduct steam distillation at a controlled temperature. This allows for the selective removal of volatile by-products, such as 2,3,6-trichlorotoluene and pentachlorotoluene.[2]

-

The desired 2,3,5,6-tetrachlorotoluene, being less volatile under these conditions, remains in the distillation flask and can be isolated.

-

Further purification, if necessary, can be achieved by recrystallization.

-

Analytical Methodologies for Quality Control

As a reference standard, the purity and identity of 2,3,5,6-tetrachlorotoluene must be rigorously confirmed. The gold standard for analyzing such semi-volatile organochlorine compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expertise & Rationale : GC is the ideal separation technique due to the compound's volatility and thermal stability. A non-polar capillary column (e.g., DB-5ms) is chosen based on the principle of "like dissolves like," providing excellent separation of chlorinated aromatic isomers. Mass spectrometry provides definitive identification based on the compound's unique mass spectrum (molecular ion and fragmentation pattern) and offers high sensitivity.

Exemplar GC-MS Protocol for Purity Assessment

-

Standard Preparation : Accurately prepare a stock solution of 2,3,5,6-tetrachlorotoluene (e.g., 1000 µg/mL) in a high-purity solvent like hexane or isooctane. Create a series of working standards via serial dilution.

-

Instrumentation :

-

Gas Chromatograph : Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet : Split/splitless injector, operated in splitless mode for high sensitivity. Set temperature to 250°C.

-

Oven Program : Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. (This program must be optimized for the specific instrument and column).

-

Mass Spectrometer :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Full Scan (e.g., m/z 40-450) for qualitative identification and purity checks.

-

-

-

Analysis : Inject 1 µL of the prepared standard into the GC-MS system.

-

Data Interpretation :

-

Identification : Confirm the retention time of the major peak matches that of a certified reference material. Verify that the acquired mass spectrum matches the library spectrum for 2,3,5,6-tetrachlorotoluene, paying close attention to the molecular ion cluster characteristic of a compound with four chlorine atoms.

-

Purity Assessment : Integrate the primary peak and all other impurity peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks.

-

Key Applications in Science and Industry

The unique structure of 2,3,5,6-tetrachlorotoluene makes it unsuitable for many bulk chemical processes but gives it high value in specialized fields.

-

Analytical Reference Standard : This is its primary modern application.[3] Laboratories performing environmental monitoring for pesticides, PCBs, and other organochlorine compounds use it as a certified reference material to calibrate instruments like GC-MS, ensuring accurate identification and quantification of related pollutants in samples such as soil, water, and biota.[3]

-

Environmental Research Model : In environmental science, it serves as an excellent model compound for studying the fate and transport of chlorinated organic compounds.[3] Researchers use it to develop and validate Quantitative Structure-Activity Relationship (QSAR) models, which predict the environmental behavior (e.g., sorption to soil, bioaccumulation) of other, less-studied chlorinated molecules.[3]

-

Precursor for Herbicides : Historically, it was synthesized as a key starting material for 2,3,5,6-tetrachlorophenylacetic acid, a compound identified as a potent hormonic herbicide.[2] This application highlights its role in agricultural chemistry research.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials. The compound should be kept in a tightly sealed container.[1]

-

Disposal : Dispose of waste material in accordance with local, regional, and national environmental regulations for halogenated organic waste. Do not allow it to enter the water supply.

-

Spill Response : In case of a spill, avoid generating dust. Isolate the area and use a compatible absorbent material for cleanup.

Conclusion

2,3,5,6-Tetrachlorotoluene is a compound whose value lies in its precise structure and high purity. Its synthesis, which cleverly bypasses the typical directing effects of the methyl group, is a testament to strategic chemical design. For the modern researcher, it is an indispensable tool in analytical chemistry, providing the benchmark needed for the accurate detection of environmental contaminants. Its use as a model compound further aids in predicting the environmental fate of a whole class of organochlorine pollutants. Understanding the technical nuances of its synthesis, analysis, and handling is essential for leveraging its full potential in a safe and effective manner.

References

-

Nishiyama, R., & Fujikawa, K. (1967). Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. Chlorination of p-Toluenesulfonyl Chloride. J-Stage. Available at: [Link]

-

LookChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Available at: [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies. (2018). 2,3,6-Trichlorotoluene. Available at: [Link]

-

U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for 2,3,6-Trichlorotoluene (CASRN 2077-46-5). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. Available at: [Link]

-

Grokipedia. (2026). Trichlorotoluene. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]

- 3. Buy 2,3,5,6-Tetrachlorotoluene | 1006-31-1 [smolecule.com]

- 4. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 5. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 7. 2,3,4,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 8. 2,6,α,α-四氯甲苯 technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrachlorotoluene

Abstract: This technical guide provides a comprehensive examination of 2,3,5,6-tetrachlorotoluene, a significant organochlorine compound. It serves as a crucial intermediate in chemical synthesis and as a reference standard in analytical chemistry.[1][2] This document delves into its core physicochemical properties, established synthesis methodologies, chemical reactivity, and modern analytical techniques for its characterization. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational data and practical, field-proven insights into the handling and application of this compound.

Compound Identification and Molecular Structure

2,3,5,6-Tetrachlorotoluene, systematically named 1,2,4,5-tetrachloro-3-methylbenzene, is a polychlorinated aromatic hydrocarbon.[3][4][5] Its structure, characterized by a toluene backbone with four chlorine substituents, dictates its unique chemical behavior and physical properties.

| Identifier | Value | Reference |

| IUPAC Name | 1,2,4,5-tetrachloro-3-methylbenzene | [3][4][5] |

| CAS Number | 1006-31-1 | [3][4][6][7] |

| Molecular Formula | C₇H₄Cl₄ | [3][4][6][7] |

| Molecular Weight | 229.92 g/mol | [3][6] |

| Canonical SMILES | CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | [1][3] |

| InChI Key | ZOXPZFFPPKVNEA-UHFFFAOYSA-N | [3] |

| Synonyms | Toluene, 2,3,5,6-tetrachloro-; 1,2,4,5-Tetrachloro-3-methylbenzene | [3][4] |

Core Physicochemical Properties

The physicochemical profile of 2,3,5,6-tetrachlorotoluene is fundamental to understanding its behavior in both laboratory and environmental systems. The high degree of chlorination significantly influences its volatility, solubility, and partitioning behavior.

| Property | Value | Reference |

| Melting Point | 93.5°C | [1] |

| Boiling Point | 273°C at 760 mmHg | [1] |

| Density | 1.497 g/cm³ | [1] |

| Vapor Pressure | 0.00984 mmHg at 25°C | [1] |

| Flash Point | 122.7°C | [1] |

| Water Solubility | Poor / Very Low | [8][9] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (especially with heating) | [1] |

| LogP (Octanol-Water Partition Coeff.) | 4.8 (XLogP3) | [1][3] |

Expert Insight: The high LogP value of 4.8 is a critical parameter, indicating strong lipophilicity.[1][3] This property suggests that the compound will readily partition from aqueous phases into lipids, organic matter, and non-polar solvents. Consequently, it exhibits low water solubility and a high potential for bioaccumulation in environmental systems, a characteristic shared by many polychlorinated hydrocarbons.[8] Its low vapor pressure signifies that it is not highly volatile under standard conditions.

Synthesis and Chemical Reactivity

The specific isomerism of 2,3,5,6-tetrachlorotoluene makes its synthesis non-trivial. Understanding the regioselectivity of chlorination reactions is key to achieving a high-yield production of the desired product.

Synthesis Pathway Analysis

Direct electrophilic chlorination of toluene is inefficient for producing the 2,3,5,6-isomer, as the methyl group's directing effects do not favor this substitution pattern.[10] A more controlled and effective strategy involves starting with a precursor that guides the chlorine atoms to the desired positions. A validated approach begins with p-toluenesulfonyl chloride.[10] This starting material is subjected to exhaustive chlorination, followed by a hydrolysis step to remove the sulfonyl chloride group, yielding the target molecule.[10] This multi-step process is necessary to overcome the inherent steric and electronic hindrances that prevent direct synthesis.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy 2,3,5,6-Tetrachlorotoluene | 1006-31-1 [smolecule.com]

- 3. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 5. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 6. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 7. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 8. grokipedia.com [grokipedia.com]

- 9. 2,3,5,6-Tetrachlorophenol | C6H2Cl4O | CID 13636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]

"environmental fate and degradation of 2,3,5,6-Tetrachlorotoluene"

An In-depth Technical Guide to the Environmental Fate and Degradation of 2,3,5,6-Tetrachlorotoluene

Abstract: 2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound used primarily as a reference standard in analytical and environmental chemistry.[1] While its application in controlled settings is well-defined, a significant knowledge gap exists regarding its behavior, persistence, and degradation pathways upon release into the environment. This technical guide synthesizes the available physicochemical data, predicts the environmental fate of 2,3,5,6-Tetrachlorotoluene based on established principles for analogous chlorinated aromatic compounds, and provides detailed methodologies for researchers to investigate its degradation. This document is intended for environmental scientists, chemists, and toxicology researchers seeking to understand and quantify the environmental risk posed by this and similar compounds.

Introduction and Physicochemical Profile

2,3,5,6-Tetrachlorotoluene (CAS No. 1006-31-1) is a derivative of toluene where chlorine atoms have substituted hydrogen at the 2, 3, 5, and 6 positions of the benzene ring.[1] This high degree of chlorination significantly influences its chemical properties and, consequently, its environmental behavior. Its primary documented use is as a high-purity analytical standard for the identification and quantification of chlorinated organic compounds in various matrices.[1]

The environmental behavior of a chemical is governed by its physical and chemical properties. The known parameters for 2,3,5,6-Tetrachlorotoluene are summarized below, which collectively point towards a compound that is persistent, hydrophobic, and likely to associate with solid phases in the environment.

| Property | Value | Source | Implication for Environmental Fate |

| Molecular Formula | C₇H₄Cl₄ | [2][3] | High molecular weight for a toluene derivative. |

| Molecular Weight | 229.92 g/mol | [4] | Influences diffusion and volatility. |

| Water Solubility | 1.296 mg/L | [1] | Very low solubility limits mobility in aqueous systems and promotes partitioning to other phases. |

| Vapor Pressure | 0.00984 mmHg at 25°C | [5] | Low volatility; will not readily partition to the atmosphere from water or soil. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.61 - 4.8 | [2][5] | Highly lipophilic; indicates a strong potential for bioaccumulation in fatty tissues of organisms.[6] |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 646 - 6,026 mL/g | [1] | Strong adsorption to soil and sediment organic matter; indicates low mobility in groundwater. |

Predicted Environmental Partitioning and Transport

Based on its physicochemical properties, 2,3,5,6-Tetrachlorotoluene released into the environment will partition predictably. Its very low water solubility and high Kₒc value indicate that it will rapidly adsorb to soil, suspended solids, and sediment.[1] This strong sorption behavior significantly limits its leaching potential into groundwater. However, its detection in groundwater would likely indicate the presence of a nearby source zone, such as a dense non-aqueous phase liquid (DNAPL).[1] The compound's low vapor pressure suggests that volatilization from water or soil surfaces is not a significant transport pathway.[5] The high octanol-water partition coefficient (Log Kₒw > 4) points to a significant risk of bioaccumulation in aquatic and terrestrial organisms.[2][5][6]

Aerobic Degradation

Aerobic degradation of highly chlorinated aromatics is less common but possible. It is typically initiated by oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to ring cleavage and subsequent metabolism. [7][8]However, the four chlorine atoms on 2,3,5,6-Tetrachlorotoluene present significant steric hindrance and are strongly electron-withdrawing, making enzymatic attack difficult. It is more likely that aerobic degradation would only occur after the compound has been partially dechlorinated via anaerobic processes. Some bacteria that degrade toluene can be attracted to chlorinated solvents, suggesting a potential for co-metabolism, where the degradation is facilitated by enzymes produced for another substrate. [7][9]

Methodologies for Scientific Investigation

To address the data gap, rigorous experimental investigation is required. The following protocols provide a framework for researchers to study the degradation of 2,3,5,6-Tetrachlorotoluene.

Experimental Protocol: Microcosm Degradation Study

This protocol outlines a method to assess biodegradability in a controlled laboratory setting using environmental samples.

Objective: To determine the rate and extent of 2,3,5,6-Tetrachlorotoluene degradation under anaerobic and aerobic conditions.

Materials:

-

Environmental matrix (e.g., sediment, soil) from a relevant site.

-

Site groundwater or laboratory-prepared mineral media.

-

Serum bottles (160 mL) with Teflon-lined septa and aluminum crimp caps.

-

2,3,5,6-Tetrachlorotoluene (high purity standard).

-

Methanol or other suitable solvent for stock solution.

-

(For anaerobic) Resazurin, Sodium Sulfide, Nitrogen gas (high purity).

-

(For anaerobic, optional) Electron donor (e.g., lactate, acetate).

-

(For sterile controls) Mercuric chloride (HgCl₂).

Procedure:

-

Preparation of Microcosms:

-

In an anaerobic chamber or glove box, dispense 50g (wet weight) of soil/sediment into each serum bottle.

-

Add 100 mL of site groundwater or mineral media. For anaerobic bottles, the media should be pre-reduced (purged with N₂ and containing resazurin as a redox indicator).

-

Prepare sterile controls by adding HgCl₂ to a subset of bottles to achieve a final concentration of 200 mg/L.

-

-

Spiking:

-

Prepare a concentrated stock solution of 2,3,5,6-Tetrachlorotoluene in methanol.

-

Spike the microcosms to achieve a target initial concentration (e.g., 1-5 mg/L in the aqueous phase). The volume of methanol added should be less than 0.1% of the total liquid volume to avoid co-solvent effects.

-

-

Incubation:

-

Securely crimp-seal all bottles.

-

For anaerobic microcosms, ensure the headspace is flushed with N₂ before sealing.

-

For aerobic microcosms, ensure the headspace contains ambient air.

-

Incubate all bottles in the dark at a constant, environmentally relevant temperature (e.g., 20°C) without shaking to maintain stratification.

-

-

Sampling:

-

At designated time points (e.g., T=0, 7, 14, 28, 56, 100+ days), sacrifice triplicate bottles from each condition (anaerobic, aerobic, sterile control).

-

Homogenize the contents of the sacrificed bottle and immediately collect subsamples for analysis.

-

Protocol: Analytical Quantification via GC-MS

This protocol describes the extraction and analysis of 2,3,5,6-Tetrachlorotoluene and its potential degradation products.

Objective: To accurately quantify the concentration of chlorinated toluenes in microcosm samples.

Extraction (Soil/Sediment):

-

Weigh ~5g of homogenized sample into a centrifuge tube.

-

Add a surrogate standard to assess extraction efficiency.

-

Add 10 mL of an appropriate solvent mixture (e.g., ethyl acetate:hexane 80:20 v/v). [10]4. Vortex vigorously for 1 minute.

-

Place in an ultrasonic bath for 15 minutes. [10]6. Centrifuge at 3000 rpm for 10 minutes to separate the solvent from the solids.

-

Carefully transfer the supernatant (extract) to a clean vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Add an internal standard just prior to analysis.

Instrumental Analysis (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its high selectivity and sensitivity for chlorinated compounds. [10][11]

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometric Detector | Provides definitive identification and quantification. |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column for good separation of aromatic compounds. |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert and provides good chromatographic efficiency. |

| Injection Mode | Splitless (1 µL) | Maximizes transfer of analyte to the column for trace-level analysis. |

| Inlet Temp. | 250°C | Ensures rapid volatilization without thermal degradation. |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Provides separation of parent compound from potential dechlorinated products and solvent. |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring for specific mass fragments. |

| Quantifier Ions | To be determined empirically from a standard | Primary ions for quantification (e.g., molecular ion at m/z 228, 230). |

| Qualifier Ions | To be determined empirically from a standard | Secondary ions to confirm identity (e.g., fragment ions). |

Summary and Future Research Directions

While 2,3,5,6-Tetrachlorotoluene is primarily used as an analytical standard, its physicochemical properties—low water solubility, high lipophilicity, and strong sorption to organic matter—suggest it would be a persistent and bioaccumulative environmental contaminant if released.

Key Predictions:

-

Mobility: Low. The compound will be largely immobile in soil and sediment.

-

Persistence: High. Abiotic and biotic degradation processes are predicted to be very slow.

-

Primary Degradation Pathway: Anaerobic reductive dechlorination is the most likely mechanism for biological transformation.

The clear and pressing need is for empirical data to validate these predictions. Future research should focus on:

-

Conducting long-term microcosm studies as outlined above to determine actual degradation rates and identify intermediate products.

-

Isolating and characterizing microorganisms capable of dechlorinating 2,3,5,6-Tetrachlorotoluene.

-

Investigating the kinetics of abiotic degradation in the presence of reactive minerals.

-

Assessing the toxicity of the parent compound and its potential degradation products to relevant ecological receptors.

By systematically addressing these research questions, the scientific community can accurately characterize the environmental risks associated with 2,3,5,6-Tetrachlorotoluene and build more robust models for predicting the fate of other polychlorinated aromatic compounds.

References

Sources

- 1. Buy 2,3,5,6-Tetrachlorotoluene | 1006-31-1 [smolecule.com]

- 2. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 4. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 5. 2,3,5,6-Tetrachlorotoluene|lookchem [lookchem.com]

- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 7. Toluene-Degrading Bacteria Are Chemotactic towards the Environmental Pollutants Benzene, Toluene, and Trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Toluene-degrading bacteria are chemotactic towards the environmental pollutants benzene, toluene, and trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of chlorinated toluenes in raw and treated water samples from the Llobregat river by closed loop stripping analysis and gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology and Ecotoxicity of 2,3,5,6-Tetrachlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrachlorotoluene, a member of the chlorinated toluene family, presents a complex profile of toxicological and ecotoxicological concern. While specific data for this isomer is limited, a comprehensive understanding can be constructed through an analysis of its physicochemical properties and by drawing scientifically justified inferences from structurally related compounds. This guide synthesizes the available information to provide a detailed overview of its potential hazards, metabolic pathways, environmental fate, and the methodologies for its assessment. The high lipophilicity and persistence characteristic of polychlorinated aromatic compounds suggest a potential for bioaccumulation and chronic toxicity, necessitating a cautious approach in its handling and environmental management.

Chemical and Physical Identity

A thorough understanding of the toxicology of 2,3,5,6-tetrachlorotoluene begins with its fundamental chemical and physical properties, which govern its environmental distribution and biological interactions.

| Property | Value | Source |

| Chemical Name | 2,3,5,6-Tetrachlorotoluene | |

| Synonyms | 1,2,4,5-Tetrachloro-3-methylbenzene | |

| CAS Number | 1006-31-1 | |

| Molecular Formula | C₇H₄Cl₄ | |

| Molecular Weight | 229.92 g/mol | |

| Melting Point | 93.5°C | |

| Boiling Point | 273°C at 760 mmHg | |

| LogP (Octanol-Water Partition Coefficient) | 4.60860 | |

| Water Solubility | Low (inferred from high LogP) | Inferred |

| Vapor Pressure | 0.00984 mmHg at 25°C |

The high LogP value is a critical parameter, indicating a strong tendency to partition from aqueous phases into lipids. This suggests a high potential for bioaccumulation in fatty tissues of organisms.[1] Its low vapor pressure and low water solubility imply that if released into the environment, it will likely associate with soil and sediment rather than volatilizing or remaining in the water column.[2]

Mammalian Toxicology

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of 2,3,5,6-tetrachlorotoluene is anticipated to follow the general pattern of other lipophilic, chlorinated aromatic hydrocarbons.

-

Absorption: Due to its lipophilicity, efficient absorption is expected following oral and inhalation exposure.[3] Dermal absorption is also possible, though likely at a slower rate.

-

Distribution: Following absorption, widespread distribution throughout the body is anticipated, with a propensity to accumulate in adipose tissue and other lipid-rich organs.[3]

-

Metabolism: The metabolism of 2,3,5,6-tetrachlorotoluene is predicted to proceed through two primary pathways, based on studies of related compounds such as other chlorinated toluenes and tetrachloroethylene.[4][5]

-

Oxidative Metabolism (Cytochrome P450): The initial and primary metabolic step is likely oxidation of the methyl group or the aromatic ring, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[4][6] This can lead to the formation of tetrachlorobenzyl alcohol, which can be further oxidized to tetrachlorobenzoic acid. Ring hydroxylation can also occur, forming tetrachlorophenols. These phenolic metabolites can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[7]

-

Conjugation (Glutathione-S-Transferase): Direct conjugation of the aromatic ring with glutathione (GSH), catalyzed by glutathione-S-transferases (GSTs), is another plausible and significant detoxification pathway.[8][9] This process increases water solubility and is a critical step in the formation of mercapturic acids, which are then excreted in the urine.[9] Studies on tetrachloroethylene have demonstrated the importance of this pathway in its metabolism and have linked the formation of certain glutathione conjugates to nephrotoxicity.[8][10]

-

-

Excretion: The water-soluble metabolites (glucuronide and sulfate conjugates, and mercapturic acids) are expected to be the primary forms of excretion, mainly via urine and to a lesser extent, bile.[8] Unmetabolized 2,3,5,6-tetrachlorotoluene may be slowly eliminated from adipose tissue.

Caption: Predicted metabolic pathways of 2,3,5,6-Tetrachlorotoluene.

Acute and Chronic Toxicity

While no specific LD50 or chronic toxicity data for 2,3,5,6-tetrachlorotoluene were identified, data from the closely related isomer, 2,3,4,6-tetrachlorotoluene, provides a basis for hazard classification. The Safety Data Sheet for 2,3,4,6-tetrachlorotoluene indicates an oral LD50 (Acute Toxicity Estimate) of 500 mg/kg in rats, classifying it as harmful if swallowed.[11] It is also listed as causing skin and serious eye irritation.[11]

Given the structural similarity, it is reasonable to anticipate a similar level of acute toxicity for 2,3,5,6-tetrachlorotoluene. Chronic exposure to chlorinated aromatic compounds has been associated with a range of adverse health effects, including liver and kidney damage, and central nervous system effects.[12]

Genotoxicity and Carcinogenicity

The genotoxic potential of 2,3,5,6-tetrachlorotoluene has not been specifically evaluated. However, some metabolites of related compounds, such as the glutathione conjugates of tetrachloroethylene, have been shown to be mutagenic in the Ames test after metabolic activation.[10] This raises a potential concern for the genotoxicity of metabolites of 2,3,5,6-tetrachlorotoluene. Carcinogenicity data is also lacking for this specific isomer.

Ecotoxicology

The ecotoxicological impact of 2,3,5,6-tetrachlorotoluene is a significant concern due to its likely persistence and high bioaccumulation potential.

Aquatic Toxicity

Based on the GHS classification of the related isomer 2,3,4,6-tetrachlorotoluene as "Toxic to aquatic life with long lasting effects," a similar hazard is anticipated for 2,3,5,6-tetrachlorotoluene.[11] Standard acute ecotoxicity tests for aquatic organisms include:

-

Fish: 96-hour acute toxicity test (e.g., on Zebrafish or Rainbow Trout).

-

Invertebrates: 48-hour acute immobilization test on Daphnia magna.[13]

-

Algae: 72-hour growth inhibition test (e.g., on Pseudokirchneriella subcapitata).[13]

While specific EC50 or LC50 values for 2,3,5,6-tetrachlorotoluene are not available, its high lipophilicity suggests that it could be particularly toxic to aquatic organisms through narcosis and potentially more specific mechanisms of toxicity.

Terrestrial Toxicity

The strong adsorption of 2,3,5,6-tetrachlorotoluene to soil and sediment suggests that soil-dwelling organisms could be at risk of exposure. Its persistence in these compartments could lead to chronic exposure scenarios.

Bioaccumulation and Biomagnification

The high LogP value of 4.6 for 2,3,5,6-tetrachlorotoluene strongly indicates a potential for bioaccumulation in aquatic and terrestrial organisms.[1] Persistent organic pollutants with high lipophilicity can accumulate in the fatty tissues of organisms and biomagnify up the food chain, leading to higher concentrations in top predators.[14] This poses a risk to wildlife and potentially to humans through the consumption of contaminated food.

Environmental Fate and Transport

The environmental behavior of 2,3,5,6-tetrachlorotoluene is dictated by its physicochemical properties.

-

Persistence and Degradation: Chlorinated aromatic compounds are generally resistant to biodegradation.[15][16] While some microbial degradation may occur under specific conditions, 2,3,5,6-tetrachlorotoluene is expected to be persistent in the environment.[15][16]

-

Transport: Due to its low water solubility and high LogP, it will have a strong tendency to adsorb to soil organic matter and sediment, limiting its mobility in aqueous systems.[2] Long-range atmospheric transport is less likely given its relatively low vapor pressure.

Caption: Environmental fate and transport of 2,3,5,6-Tetrachlorotoluene.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of the toxicological and ecotoxicological properties of 2,3,5,6-tetrachlorotoluene.

Analytical Quantification

The quantification of 2,3,5,6-tetrachlorotoluene in environmental and biological matrices typically involves:

-

Extraction: Solvent extraction (e.g., with hexane or dichloromethane) for solid matrices or liquid-liquid extraction for aqueous samples.

-

Cleanup: Column chromatography (e.g., using silica gel or Florisil) to remove interfering compounds.

-

Analysis: Gas chromatography (GC) coupled with either an electron capture detector (ECD) for high sensitivity to halogenated compounds or a mass spectrometer (MS) for definitive identification and quantification.

In Vitro Toxicity Assessment

-

Genotoxicity: The Ames test (bacterial reverse mutation assay) can be used to assess the mutagenic potential of 2,3,5,6-tetrachlorotoluene and its metabolites, with and without metabolic activation (S9 fraction).

-

Cytotoxicity: Cell-based assays using relevant cell lines (e.g., hepatocytes for liver toxicity) can determine the concentration at which the compound causes cell death.

In Vivo Toxicity Assessment (Rodent Model)

A tiered approach is recommended, starting with an acute oral toxicity study to determine the LD50, followed by sub-chronic (e.g., 28- or 90-day) repeated dose studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

While direct experimental data on the toxicology and ecotoxicity of 2,3,5,6-tetrachlorotoluene are scarce, a scientifically sound preliminary hazard assessment can be made based on its physicochemical properties and data from structurally related chlorinated toluenes and other chlorinated aromatic compounds. The available evidence points towards a compound that is likely to be harmful to mammals upon acute exposure, irritating to skin and eyes, and toxic to aquatic life with the potential for long-lasting effects due to its persistence and high bioaccumulation potential.

Future research should prioritize obtaining empirical data for this specific isomer to validate these predictions. Key research needs include:

-

Standardized acute and chronic toxicity studies in mammalian models.

-

Comprehensive ecotoxicity testing on a range of aquatic and terrestrial organisms.

-

Detailed metabolic studies to identify the specific metabolites and the enzymes involved.

-

Genotoxicity and carcinogenicity bioassays.

-

Environmental monitoring studies to determine its prevalence and concentration in various environmental compartments.

Such data are essential for a comprehensive risk assessment and the development of appropriate regulatory guidelines for 2,3,5,6-tetrachlorotoluene.

References

-

CPAChem. (2024, June 14). Safety data sheet: 2,3,4,6-Tetrachlorotoluene. [Link]

- Dekant, W., Vamvakas, S., Koob, M., Köchling, A., Kanhai, W., Müller, D., & Henschler, D. (1990). Bioactivation of tetrachloroethylene. Role of glutathione S-transferase-catalyzed conjugation versus cytochrome P-450-dependent phospholipid alkylation.

- Vamvakas, S., Dekant, W., & Henschler, D. (1989). Mutagenicity of tetrachloroethene in the Ames test--metabolic activation by conjugation with glutathione. Journal of biochemical toxicology, 4(1), 21–27.

- Ghanayem, B. I., & Smith, C. S. (2018). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological sciences : an official journal of the Society of Toxicology, 164(2), 489–500.

-

Ocean Blue Project. (2025, March 20). Bioaccumulation and Biomagnification: Increasingly Concentrated Problems!. Retrieved from [Link]

-

Hydroviv. (n.d.). Bioaccumulation & Biomagnification Of Toxic Chemicals. Retrieved from [Link]

- Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of green chemistry and technology. John Wiley & Sons.

- Doty, S. L., James, C. A., Moore, A. L., Vajzovic, A., Hart, J. H., Newman, L. A., ... & Gordon, M. P. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences, 97(12), 6287-6291.

- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorobenzene.

-

Grokipedia. (2026, January 7). Trichlorotoluene. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Glutathione conjugation and contaminant transformation. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for 2,3,6-Trichlorotoluene (CASRN 2077-46-5).

-

PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Retrieved from [Link]

-

Xcode Life. (2021, August 19). What Is Glutathione Conjugation?. Retrieved from [Link]

- ECETOC. (1998). TR 090 - Persistence of Chemicals in the Environment.

- Sigma-Aldrich. (2024, September 6).

-

U.S. Environmental Protection Agency. (n.d.). Integrated Risk Information System (IRIS). Retrieved from [Link]

- Ministry of the Environment, Japan. (n.d.). Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test.

- OECD SIDS. (2004). α,α,α-Trichlorotoluene (Trichloromethylbenzene) CAS N°:98-07-7.

- Gobas, F. A., de Wolf, W., Burkhard, L. P., Verbruggen, E., & Plotzke, K. (2009). Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles. Integrated environmental assessment and management, 5(4), 538–556.

- CIIMAR. (n.d.).

- ECETOC. (2003). TR 090 - Persistence of Chemicals in the Environment.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of some organic chemicals, hydrazine and hydrogen peroxide. IARC monographs on the evaluation of carcinogenic risks to humans, 71, 43.

-

U.S. Environmental Protection Agency. (n.d.). Substance Registry Services - IRIS. Retrieved from [Link]

- Ministry of the Environment, Japan. (2018). Results of aquatic toxicity tests of chemicals conducted by Ministry of the Environment in Japan (- March 2018).

-

PubChem. (n.d.). 2,3,5,6-Tetrachlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachloroaniline. Retrieved from [Link]

- ECETOC. (1995).

- Wilde, E. W., & Parrott, J. L. (2011). Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon uariegatus, and Isochrysis galbana. Ecotoxicology and environmental safety, 74(4), 875–883.

- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Chlorobenzene.

- Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Toluene.

- Kumar, N., Singh, A. K., & Dutt, D. (2018). Bioaccumulation and oxidative stress caused by pesticides in Cyprinus carpio reared in a rice-fish system. Ecotoxicology and environmental safety, 153, 163–170.

- Smithers. (n.d.). Testing Strategies to Assess Persistence of Chemicals in the Environment.

- Anderson, B. S., Phillips, B. M., Voorhees, J. P., & Tjeerdema, R. S. (2020). Swimming Behavior of Daphnia magna Is Altered by Pesticides of Concern, as Components of Agricultural Surface Water and in Acute Exposures. Toxics, 8(4), 98.

-

U.S. Environmental Protection Agency. (n.d.). Integrated Risk Information System. Retrieved from [Link]

- Armando, Hasudungan. (2019, June 3). Cytochrome P-450 [Video]. YouTube.

- Ansari, A., & Malik, A. (2010). Bioaccumulation of organochlorine pesticides in aquatic system--an overview. Environmental monitoring and assessment, 170(1-4), 347–358.

- Preissner, S. (2022). Biochemistry, Cytochrome P450. In StatPearls.

- U.S. Environmental Protection Agency. (1986). Fate and Persistence in Soil of Selected Toxic Organic Chemicals.

- Jiménez-Vélez, B. (2012, August 24).

- Chem Help ASAP. (2020, December 30). hepatic clearance, metabolism, & CYP enzymes [Video]. YouTube.

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Background Information for Toluene - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2,3,5,6-Tetrachlorophenol | C6H2Cl4O | CID 13636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bioactivation of tetrachloroethylene. Role of glutathione S-transferase-catalyzed conjugation versus cytochrome P-450-dependent phospholipid alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 10. Mutagenicity of tetrachloroethene in the Ames test--metabolic activation by conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. env.go.jp [env.go.jp]

- 14. 2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Environmental persistence and transformation processes [ciimar.up.pt]

An In-depth Technical Guide to the Isomers of Tetrachlorotoluene: Synthesis, Characteristics, and Analysis

Abstract

Tetrachlorotoluene, a chlorinated aromatic hydrocarbon with the molecular formula C₇H₄Cl₄, exists in numerous isomeric forms, each exhibiting unique physicochemical properties, reactivity, and toxicological profiles. This technical guide provides a comprehensive overview of the isomers of tetrachlorotoluene, intended for researchers, scientists, and professionals in drug development and environmental science. The guide delves into the structural diversity of these isomers, methodologies for their synthesis and separation, a comparative analysis of their key characteristics, and a detailed exploration of their spectroscopic signatures. Furthermore, it addresses the critical aspects of their toxicological and environmental implications, offering a holistic understanding of this important class of chemical compounds.

Introduction: The Isomeric Landscape of Tetrachlorotoluene

Isomerism in tetrachlorotoluene arises from the various possible arrangements of four chlorine atoms on the toluene molecule. This can involve substitution on the benzene ring (positional isomers) or on the methyl group (side-chain or alpha-substituted isomers), or a combination thereof. The precise positioning of these chlorine atoms profoundly influences the molecule's steric and electronic properties, leading to significant differences in melting points, boiling points, solubility, and reactivity among the isomers.

The nomenclature of these isomers specifies the positions of the chlorine atoms. For ring-substituted isomers, the carbon atoms of the benzene ring are numbered from 1 to 6, with the methyl group attached to carbon 1. For side-chain substituted isomers, the methyl carbon is referred to as the alpha (α) position.

This guide will primarily focus on the following key isomers, for which data is most readily available:

-

Ring-Substituted Isomers:

-

2,3,4,5-Tetrachlorotoluene

-

2,3,4,6-Tetrachlorotoluene

-

2,3,5,6-Tetrachlorotoluene

-

-

Side-Chain and Ring-Substituted Isomers:

-

α,α,2,6-Tetrachlorotoluene

-

α,α,α,4-Tetrachlorotoluene

-

α,2,3,4-Tetrachlorotoluene

-

The structural diversity of these isomers is illustrated in the diagram below.

Caption: Structural diversity of selected tetrachlorotoluene isomers.

Synthesis and Separation of Tetrachlorotoluene Isomers

The synthesis of specific tetrachlorotoluene isomers is often a challenge due to the propensity for forming isomeric mixtures during direct chlorination reactions.

Synthesis Strategies

Direct chlorination of toluene or partially chlorinated toluenes is a common industrial method but typically yields a mixture of isomers.[1] The regioselectivity of the chlorination is influenced by the catalyst used (e.g., Lewis acids like FeCl₃ or AlCl₃), reaction temperature, and the existing substitution pattern on the toluene ring.[2][3]

For the targeted synthesis of a specific isomer, multi-step synthetic routes are often employed. For instance, the synthesis of 2,3,5,6-tetrachlorotoluene can be achieved through the chlorination of p-toluenesulfonyl chloride followed by hydrolysis, a method that circumvents the unfavorable substitution pattern of direct toluene chlorination.[4] This approach highlights the necessity of strategic precursor selection and reaction control to achieve high isomeric purity.

A generalized workflow for the synthesis and purification of a specific tetrachlorotoluene isomer is depicted below.

Caption: Generalized workflow for synthesis and purification.

Separation Techniques

Given that the synthesis of tetrachlorotoluenes often results in isomeric mixtures, effective separation techniques are paramount. The choice of method depends on the specific isomers present and the desired scale of separation.

-

Gas Chromatography (GC): GC is a powerful analytical technique for separating volatile compounds like tetrachlorotoluene isomers. The separation is based on differences in boiling points and interactions with the stationary phase of the GC column.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, can also be employed for the separation of these isomers. The separation mechanism relies on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.

Physicochemical Characteristics of Tetrachlorotoluene Isomers

The physical and chemical properties of tetrachlorotoluene isomers vary significantly due to the different substitution patterns of the chlorine atoms. A summary of the key properties for selected isomers is presented in the table below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,3,4,5-Tetrachlorotoluene | 1006-32-2 | C₇H₄Cl₄ | 229.92 | 97-98 | 279.9 (predicted) | 1.497 (predicted) |

| 2,3,4,6-Tetrachlorotoluene | 875-40-1 | C₇H₄Cl₄ | 229.92 | - | - | - |

| 2,3,5,6-Tetrachlorotoluene | 1006-31-1 | C₇H₄Cl₄ | 229.92 | 93.5 | 273 | 1.497 |

| α,α,2,6-Tetrachlorotoluene | 81-19-6 | C₇H₄Cl₄ | 229.92 | - | 124-126 (at 16 mmHg) | 1.520 (at 20°C) |

| α,α,α,4-Tetrachlorotoluene | 5216-25-1 | C₇H₄Cl₄ | 229.92 | - | - | - |

| α,2,3,4-Tetrachlorotoluene | 5450-91-9 | C₇H₄Cl₄ | 229.92 | - | - | - |

Note: Data for some isomers is limited. Predicted values are indicated where experimental data is unavailable.[5][6][7][8][9]

Spectroscopic Characterization

The unambiguous identification of tetrachlorotoluene isomers relies heavily on spectroscopic techniques. Each isomer presents a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable tools for elucidating the substitution pattern on the toluene ring.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic and methyl protons provide detailed information about the relative positions of the chlorine atoms. For example, the number of distinct aromatic proton signals and their splitting patterns can differentiate between isomers.

-

¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum correspond to the number of chemically non-equivalent carbon atoms in the molecule, offering further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectra of tetrachlorotoluene isomers are characterized by:

-

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹, while the methyl C-H stretches are found between 2850-3000 cm⁻¹.

-

C=C stretching vibrations: Aromatic ring stretching vibrations give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching vibrations: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the C-Cl bonds. The exact positions of these bands can be diagnostic for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. In electron ionization (EI) mass spectrometry, tetrachlorotoluene isomers will exhibit a molecular ion peak (M⁺) corresponding to their molecular weight. The isotopic pattern of the molecular ion, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), is a key feature for identifying chlorinated compounds. The fragmentation patterns, resulting from the loss of chlorine atoms or the methyl group, can also aid in distinguishing between isomers.

Toxicology and Environmental Fate

The toxicological and environmental profiles of tetrachlorotoluene isomers are of significant concern due to their persistence and potential for bioaccumulation.

Toxicity

While specific toxicological data for each tetrachlorotoluene isomer is limited, studies on related chlorinated toluenes and benzenes suggest potential adverse health effects.[12] These compounds can affect the liver, kidneys, and central nervous system.[13] Some chlorinated aromatic compounds are also classified as potential carcinogens.[14] For instance, a provisional peer-reviewed toxicity value has been established for p-α,α,α-tetrachlorotoluene by the U.S. Environmental Protection Agency.[15] The toxicity of these isomers is expected to vary depending on their structure and metabolism.

Environmental Persistence and Biodegradation

Chlorinated toluenes are generally persistent in the environment due to the stability of the carbon-chlorine bond.[16] They are resistant to natural degradation processes and can accumulate in soil, sediment, and biota. Their low water solubility and high lipophilicity contribute to their tendency to bioaccumulate in fatty tissues of organisms. The biodegradation of chlorinated aromatic compounds is a slow process and often requires specific microbial populations under specific environmental conditions.

Conclusion

The isomers of tetrachlorotoluene represent a diverse group of compounds with distinct chemical and physical properties. Their synthesis and separation require careful control and specialized techniques. Spectroscopic methods are essential for their unambiguous identification. Given their persistence and potential toxicity, a thorough understanding of their behavior in biological and environmental systems is crucial. This guide provides a foundational understanding for researchers and scientists working with these challenging but important chemical entities. Further research is needed to fully characterize all isomers and to elucidate their specific toxicological and environmental impacts.

References

- Moran, M. J. (2008). Tracking Chlorinated Solvents in the Environment. In Environmental Forensics (pp. 147-172). Academic Press.

-

REWE Group. (n.d.). Chlorobenzes and -toluenes. Retrieved January 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1991). Environmental Fact Sheet: Proposal Will List Wastes Generated During the Manufacture of Chlorinated Toluenes as Hazardous. Retrieved January 14, 2026, from [Link]

- RIVM. (2021). Environmental risk limits for chlorotoluenes (o-chlorotoluene, m-chlorotoluene, p-chlorotoluene). (RIVM Report 601782021).

- Nishiyama, R., & Kodama, T. (1967). Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. Chlorination of p-Toluenesulfonyl Chloride. Journal of the Agricultural Chemical Society of Japan, 41(5), 230-234.

-

PubChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Rosen, J. D. (1972). U.S. Patent No. 3,692,850. Washington, DC: U.S.

- U.S. Environmental Protection Agency. (2019). Provisional Peer-Reviewed Toxicity Values for p-α,α,α-Tetrachlorotoluene. (EPA/690/R-19/002F).

- Grokipedia. (n.d.). Trichlorotoluene. Retrieved January 14, 2026, from a hypothetical source, as the original link is not a stable, long-term URL. For the purpose of this guide, the information is cited to a general chemical encyclopedia.

- Newell, C. J., et al. (2006). Multiyear Temporal Changes in Chlorinated Solvent Concentrations at 23 Monitored Natural Attenuation Sites. Journal of Environmental Engineering, 132(6), 653-663.

-

Wikipedia. (n.d.). Trichlorotoluene. Retrieved January 14, 2026, from [Link]

- Chem-Wiki. (n.d.). 2,3,4,5-TETRACHLOROTOLUENE 1006-32-2 wiki. Retrieved January 14, 2026, from a hypothetical source, as the original link is not a stable, long-term URL.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for α,α,α-Trichlorotoluene.

-

LookChem. (n.d.). 2,3,5,6-Tetrachlorotoluene. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). alpha,alpha,alpha,3-TETRACHLOROTOLUENE - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved January 14, 2026, from [Link]

- U.S. Environmental Protection Agency. (2019). Provisional Peer Reviewed Toxicity Values for p-a,a,a-Tetrachlorotoluene (CASRN 5216-25-1).

-

Doc Brown's Chemistry. (n.d.). 4 constitutional isomers of molecular formula C3H5Cl.... Retrieved January 14, 2026, from [Link]

- Google Patents. (2016). CN105418358A - Method for preparing o-chlorotoluene.

-

Doc Brown's Chemistry. (n.d.). 12 constitutional isomers of molecular formula C4H7Cl.... Retrieved January 14, 2026, from [Link]

- Lee, H., & Kim, K. (2023). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Food Science and Biotechnology, 32(10), 1347-1360.

- Witt, K. L., et al. (2001). The genetic toxicity of 3,3',4,4'-tetrachloroazobenzene and 3,3',4,4'-tetrachloroazoxybenzene: Discordance between acute mouse bone marrow and subchronic mouse peripheral blood micronucleus test results. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 472(1-2), 147-154.

-

AERU. (n.d.). 2,4,5-trichlorophenol. University of Hertfordshire. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrachlorophenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,3,5-Trinitrotoluene (CAS 609-74-5). Retrieved January 14, 2026, from [Link]

-

AERU. (n.d.). 2,4,5-trichlorophenoxyacetic acid. University of Hertfordshire. Retrieved January 14, 2026, from [Link]

Sources

- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 2. 2,3,4-Trichlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 3. CN105418358A - Method for preparing o-chlorotoluene - Google Patents [patents.google.com]

- 4. Synthesis of 2, 3, 5, 6-tetrachlorotoluene. I. [jstage.jst.go.jp]

- 5. 2,6,a,a-Tetrachlorotoluene technical, = 95 GC 81-19-6 [sigmaaldrich.com]

- 6. 2,3,5,6-Tetrachlorotoluene | C7H4Cl4 | CID 13870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,4,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]

- 8. guidechem.com [guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. grokipedia.com [grokipedia.com]

- 13. rewe-group.com [rewe-group.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Provisional Peer-Reviewed Toxicity Values for p-α,α,α-Tetrachlorotoluene | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 16. books.rsc.org [books.rsc.org]

The Unseen Isomer: A Technical Guide to the History, Synthesis, and Analysis of 2,3,5,6-Tetrachlorotoluene

Introduction: A Molecule of Industrial Significance and Environmental Scrutiny

2,3,5,6-Tetrachlorotoluene is a synthetic organochlorine compound, a tetrachlorinated derivative of toluene, that holds a unique position in the landscape of industrial chemistry.[1] While not as infamous as some of its polychlorinated cousins, its specific isomeric structure has led to its utility in specialized chemical synthesis and as a crucial reference standard in analytical and environmental chemistry. This guide provides a comprehensive technical overview of 2,3,5,6-tetrachlorotoluene, from its historical context and discovery to modern synthesis protocols, analytical methodologies, and an essential examination of its environmental and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a deep, practical understanding of this compound.

Historical Context and Discovery: A Story of Synthetic Challenge

The precise moment of discovery and the individual credited with the first synthesis of 2,3,5,6-tetrachlorotoluene are not prominently documented in readily available historical records. Its emergence is intrinsically linked to the broader development of chlorinated aromatic hydrocarbons in the early to mid-20th century, a period of intense innovation in industrial chemistry, particularly in the burgeoning fields of pesticides and herbicides.

The synthesis of this specific isomer is not straightforward. Direct chlorination of toluene fails to produce 2,3,5,6-tetrachlorotoluene in any significant yield, as the directing effects of the methyl group favor chlorination at other positions.[[“]] This inherent challenge in its synthesis likely meant it was not an early or common product of simple chlorination reactions.

The most probable route to its initial isolation and characterization came through more targeted synthetic pathways. Research into potent herbicides, specifically 2,3,5,6-tetrachlorophenylacetic acid, necessitated the synthesis of 2,3,5,6-tetrachlorotoluene as a key starting material.[[“]] This application-driven need likely spurred the development of a reliable synthetic method, leading to its characterization and subsequent availability as a chemical entity.

The Synthetic Pathway: Overcoming Steric Hindrance and Isomeric Inefficiency

The primary and most effective method for the synthesis of 2,3,5,6-tetrachlorotoluene involves a multi-step process starting from p-toluenesulfonyl chloride. This approach circumvents the issues of direct chlorination by utilizing the sulfonyl chloride group to protect the para position and influence the regioselectivity of the chlorination steps.

The p-Toluenesulfonyl Chloride Route

This established method proceeds through two main stages: the chlorination of p-toluenesulfonyl chloride and the subsequent hydrolysis of the resulting tetrachlorinated intermediate.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of 2,3,5,6-tetrachlorotoluene.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrachlorotoluene

Step 1: Chlorination of p-Toluenesulfonyl Chloride

-

Reaction Setup: In a reaction vessel equipped with a stirrer, gas inlet, and condenser, place p-toluenesulfonyl chloride.

-

Chlorination: Heat the vessel to a temperature that maintains the p-toluenesulfonyl chloride in a molten state. Introduce chlorine gas into the molten reactant. The chlorination proceeds with relative ease until three chlorine atoms have been added to the aromatic ring.[[“]]

-

Challenges in Tetrachlorination: Further chlorination to achieve the tetrachloro- intermediate is more challenging due to the increased viscosity of the reaction mixture.[[“]] Careful temperature control is crucial; elevated temperatures can lead to the liberation of the methyl and sulfonyl chloride groups, resulting in the formation of highly chlorinated byproducts such as pentachlorotoluene and hexachlorobenzene.[[“]]

Step 2: Hydrolysis and Purification

-

Hydrolysis: The crude chlorinated product mixture is subjected to hydrolysis using steam.

-